C12FDG

Descripción

BenchChem offers high-quality C12FDG suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C12FDG including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

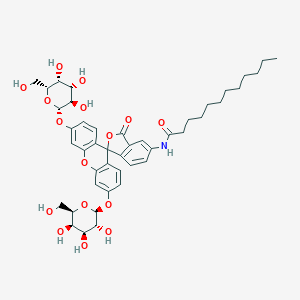

IUPAC Name |

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIWIQKBDGZFQR-PIVCGYGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595372 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138777-25-0 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Application of C12FDG in Cellular Biology

Introduction to C12FDG

5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG) is a crucial fluorogenic substrate used in cellular biology to detect and quantify the activity of β-galactosidase, particularly the senescence-associated isoform (SA-β-gal).[1][2] As a lipophilic and membrane-permeable molecule, C12FDG can readily enter viable cells.[3][4] Its primary application lies in the identification and quantification of senescent cells, a state of irreversible cell cycle arrest implicated in aging, age-related diseases like osteoarthritis, and cancer biology.[2][3][5] This guide provides a comprehensive overview of the mechanism, protocols, and applications of C12FDG for researchers in life sciences and drug development.

Mechanism of Action

The utility of C12FDG as a senescence marker stems from the significant upregulation of lysosomal β-galactosidase activity in senescent cells.[5][6] The detection method is based on the enzymatic hydrolysis of the non-fluorescent C12FDG into a highly fluorescent product.

The process unfolds as follows:

-

Cellular Uptake: The lipophilic nature of C12FDG allows it to passively diffuse across the plasma membrane into the cytoplasm of living cells.[3][4]

-

Lysosomal Targeting & pH Adjustment: While SA-β-gal is a lysosomal enzyme, its activity is optimally detected at a pH of approximately 6.0, which is higher than the typical acidic environment of lysosomes (pH 4.0).[2][7][8] To facilitate optimal enzymatic activity, cells are often pre-treated with a lysosomal alkalinizing agent, such as Bafilomycin A1, which raises the intralysosomal pH.[2][3][5]

-

Enzymatic Cleavage: Within the cell, the senescence-associated β-galactosidase enzyme recognizes and cleaves the two galactopyranoside moieties from the C12FDG molecule.[2]

-

Fluorescence Emission: This hydrolysis event releases the fluorophore, 5-dodecanoylaminofluorescein, which emits a strong green fluorescent signal upon excitation.[1][2] The lipophilic carbon chain helps to retain the fluorescent product within the cell.[7]

-

Detection: The resulting fluorescence, which is proportional to the SA-β-gal activity, can be quantified using techniques such as flow cytometry and fluorescence microscopy.[3]

Mechanism of C12FDG action in a senescent cell.

Experimental Protocols and Data

Accurate detection of cellular senescence using C12FDG requires careful optimization of reagent concentrations and incubation times. Below are summarized protocols for solution preparation and cell staining, primarily for flow cytometry analysis.

Data Presentation: Reagent and Protocol Parameters

| Parameter | Concentration/Value | Source |

| C12FDG Stock Solution | 20 mM - 33 mM in DMSO | [1][2][3] |

| Bafilomycin A1 Stock Solution | 0.1 mM in DMSO | [3] |

| Bafilomycin A1 Working Conc. | 100 nM | [2][3][5] |

| C12FDG Working Concentration | 30 µM - 2 mM in pre-warmed culture media | [2][3][5] |

| Bafilomycin A1 Incubation | 1 hour at 37°C, 5% CO₂ | [2][3][5] |

| C12FDG Staining Incubation | 1 - 2 hours at 37°C, 5% CO₂ | [2] |

| Cell Density (example) | 5 x 10⁵ cells/mL | [1] |

| Excitation/Emission Maxima | ~488 nm / ~523 nm | [1] |

Detailed Experimental Protocol: Flow Cytometry Assay

This protocol synthesizes common methodologies for quantifying senescent cells.

-

Preparation of Reagents:

-

Cell Culture and Senescence Induction:

-

Culture cells of interest in appropriate multi-well plates.[1]

-

If applicable, induce senescence using a desired method (e.g., treatment with 50 nM doxorubicin (B1662922) for 48 hours).[3] Always include an untreated control group.[3]

-

-

Lysosomal Alkalinization:

-

C12FDG Staining:

-

Cell Harvesting and Analysis:

-

Harvest the cells (e.g., by trypsinization).

-

Wash the cells with Phosphate-Buffered Saline (PBS).[1]

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer).[5]

-

Analyze the samples on a flow cytometer, using excitation and emission filters appropriate for green fluorescence (e.g., 488 nm excitation, 535 nm emission).[1] A viability dye like Propidium Iodide (PI) can be added just before analysis to exclude dead cells.[5]

-

General experimental workflow for C12FDG staining.

Applications and Technical Considerations

Core Applications

-

Quantification of Cellular Senescence: C12FDG is a sensitive tool for quantifying the percentage of senescent cells within a population via flow cytometry.[3] This is valuable for studying aging, cancer treatment responses, and the efficacy of senolytic drugs.[3][5]

-

Fluorescence Microscopy: The assay can be adapted for fluorescence microscopy to visualize senescent cells and assess their morphology.[3]

-

Studying Age-Related Pathologies: The method has been validated for detecting senescent-like peripheral blood mononuclear cells (PBMCs), with findings showing an association between C12FDG-bright cells and chronological age.[5]

Advantages and Disadvantages

| Advantages | Disadvantages |

| High Sensitivity: More sensitive than some other β-galactosidase substrates in animal cells.[1][4] | Signal Leakage: The fluorescent product can leak out of cells over time, which may affect quantification.[6][9] |

| Live-Cell Compatible: Allows for the analysis and potential sorting of living senescent cells.[7] | Fixation Incompatibility: C12FDG is generally considered sensitive to fixation procedures, which can limit multiplexing with certain immunofluorescence protocols.[6][7] |

| Rapid & Quantitative: Flow cytometry-based detection is faster and more quantitative than the traditional colorimetric X-gal staining method.[3] | Cell-Type Variability: The assay's effectiveness can vary between different cell types.[7] |

| Multiplexing Potential: Can be combined with other fluorescent markers and antibodies for multi-parameter analysis in live cells.[3] | pH Sensitivity: Requires careful control of lysosomal pH for optimal and specific signal.[8] |

Conclusion

C12FDG is a powerful and widely adopted reagent for the fluorescent detection and quantification of cellular senescence. Its ability to function in live cells makes it particularly suitable for high-throughput analysis by flow cytometry, offering significant advantages over traditional colorimetric assays. While researchers must be mindful of its limitations, such as potential signal leakage and fixation sensitivity, a properly optimized C12FDG protocol provides a reliable and sensitive method to investigate the role of senescence in health, disease, and therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. telomer.com.tr [telomer.com.tr]

- 3. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

An In-depth Technical Guide to C12FDG for Microscopy in Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG), a lipophilic, fluorogenic substrate used for the detection of β-galactosidase activity in microscopy. Its application is particularly prominent in the identification of senescent cells, a critical area of research in aging, cancer, and other age-related diseases.

Core Principles of C12FDG in Microscopy

C12FDG is a non-fluorescent molecule that can readily permeate the membranes of living cells. Once inside, it serves as a substrate for the enzyme β-galactosidase. In the presence of this enzyme, C12FDG is hydrolyzed, cleaving the two galactopyranoside moieties and releasing the green fluorescent compound 5-dodecanoylaminofluorescein. This enzymatic reaction forms the basis of its utility as a fluorescent marker for cells expressing β-galactosidase.

A key application of C12FDG is in the detection of senescence-associated β-galactosidase (SA-β-gal), an enzyme that is overexpressed in senescent cells and exhibits optimal activity at a suboptimal pH of 6.0.[1] The lipophilic nature of C12FDG enhances its intracellular retention, allowing for sensitive detection of this important biomarker of cellular senescence.[2][3]

Spectral Properties of C12FDG

The fluorescent product of the enzymatic cleavage of C12FDG is a derivative of fluorescein (B123965). As such, its excitation and emission spectra are similar to those of fluorescein, with slight variations reported across different suppliers and experimental conditions. For optimal performance in fluorescence microscopy, it is crucial to use the appropriate filter sets that align with the excitation and emission maxima of the fluorophore.

Quantitative Spectroscopic Data

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 485 - 498 | [4] |

| Emission Maximum | 517 - 530 | [4] |

Note: The exact excitation and emission maxima can be influenced by the local microenvironment, including pH and solvent polarity.

Signaling Pathway and Mechanism of Action

The utility of C12FDG as a fluorescent probe is predicated on a straightforward enzymatic activation pathway. The lipophilic C12 tail facilitates its passage across the cell membrane. Inside the cell, β-galactosidase, which is abundant in the lysosomes of senescent cells, recognizes and cleaves the galactose residues from the C12FDG molecule. This cleavage event releases the fluorophore, 5-dodecanoylaminofluorescein, which can then be excited by an appropriate light source to emit a detectable green fluorescent signal.

Caption: Enzymatic activation of C12FDG.

Experimental Protocols for Microscopy

The following protocols provide a detailed methodology for the use of C12FDG in fluorescence microscopy to detect β-galactosidase activity, with a specific focus on identifying cellular senescence.

Reagent Preparation

-

C12FDG Stock Solution: Dissolve C12FDG powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-20 mM. Aliquot and store at -20°C, protected from light.

-

Bafilomycin A1 Stock Solution (Optional): To enhance the detection of SA-β-gal, lysosomal pH can be raised. Prepare a 100 µM stock solution of Bafilomycin A1 in DMSO. Store at -20°C.

-

Fixation Solution: Prepare a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in phosphate-buffered saline (PBS).

Staining Protocol for Adherent Cells

-

Cell Culture: Plate cells on glass coverslips or in imaging-compatible multi-well plates and culture until they reach the desired confluency or experimental endpoint.

-

(Optional) Bafilomycin A1 Treatment: To specifically detect SA-β-gal, pretreat the cells with 100 nM Bafilomycin A1 in fresh culture medium for 1 hour at 37°C.[5]

-

C12FDG Staining: Dilute the C12FDG stock solution in pre-warmed fresh culture medium to a final concentration of 33 µM.[4] Remove the existing medium from the cells and add the C12FDG-containing medium.

-

Incubation: Incubate the cells for 1-2 hours at 37°C, protected from light.[6]

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with the fixation solution for 5-10 minutes at room temperature.[4]

-

Washing: Wash the cells three times with PBS.

-

(Optional) Counterstaining: The cells can be counterstained with a nuclear stain such as Hoechst 33342.

-

Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a filter set suitable for fluorescein (e.g., excitation around 488 nm and emission around 523 nm).

Experimental Workflow

The following diagram outlines the typical workflow for a cellular senescence detection experiment using C12FDG in microscopy.

Caption: C12FDG microscopy workflow.

Data Interpretation and Considerations

A positive C12FDG signal, indicated by green fluorescence, is indicative of β-galactosidase activity. In the context of senescence studies, an increase in the number of fluorescent cells or the intensity of fluorescence in a treated population compared to a control population suggests an induction of cellular senescence.

It is important to note that some cell types may exhibit endogenous β-galactosidase activity. Therefore, appropriate controls are essential for accurate data interpretation. Additionally, the lipophilic nature of C12FDG can lead to its accumulation in lipid droplets, which may result in background fluorescence. Careful optimization of staining and imaging conditions is recommended to minimize such artifacts. While C12FDG is a valuable tool, it has been noted that it can leak out of cells and may be sensitive to fixation, which should be considered when designing experiments.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. telomer.com.tr [telomer.com.tr]

- 6. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Challenge of Detecting Cellular Senescence

An In-depth Technical Guide to the Discovery and Development of C12FDG for Senescence Studies

Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, triggered by various stressors such as telomere shortening, DNA damage, or oncogene activation.[1][2] Senescent cells remain metabolically active and adopt a distinct phenotype, including morphological changes and the secretion of a complex mix of pro-inflammatory cytokines and other factors known as the Senescence-Associated Secretory Phenotype (SASP).[3][4] A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1][2][5]

The conventional method for detecting SA-β-gal involves a cytochemical assay using the chromogenic substrate 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal).[1][6] When cleaved by SA-β-gal, X-gal produces an insoluble blue precipitate.[1][7] While considered a "gold standard," this method has significant drawbacks: it requires cell fixation, the protocol is lengthy, and the colorimetric output is difficult to quantify, making it largely qualitative.[7][8] These limitations spurred the development of a more sensitive, quantitative, and live-cell compatible alternative.

Discovery and Mechanism of C12FDG

5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) emerged as a powerful fluorogenic substrate for β-galactosidase, enabling the quantitative analysis of senescent cells.[1][5][6]

Mechanism of Action:

-

Cellular Uptake: C12FDG is a membrane-permeable and non-fluorescent molecule that readily enters live cells.[1][9][10]

-

Enzymatic Cleavage: Inside the cell, the lysosomal SA-β-gal enzyme, which is highly abundant in senescent cells, hydrolyzes the galactosyl residues from the C12FDG molecule.[1][9][10]

-

Fluorescence and Retention: This cleavage yields a fluorescent product, 5-dodecanoylaminofluorescein (C12-fluorescein), which emits a green fluorescence upon excitation and is retained within the cell.[1][6]

This fluorescence-based method is significantly more sensitive than the traditional X-gal assay and is amenable to high-throughput analysis using flow cytometry and fluorescence microscopy.[1][5][11]

References

- 1. telomer.com.tr [telomer.com.tr]

- 2. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Detection of Cell Senescence for Flow Cytometry and Imaging Applications | AAT Bioquest [aatbio.com]

- 7. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

- 8. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Sensitive Method to Quantify Senescent Cancer Cells [jove.com]

- 11. SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside, commonly abbreviated as C12FDG, is a highly sensitive and lipophilic fluorogenic substrate for the enzyme β-galactosidase.[1][2][3] Its unique chemical structure allows it to readily permeate cell membranes, where it is cleaved by intracellular β-galactosidase to produce a highly fluorescent product. This property makes C12FDG an invaluable tool in various biological assays, most notably for the detection of senescence-associated β-galactosidase (SA-β-gal) activity, a key biomarker for cellular senescence.[4][5][6] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of C12FDG.

Core Properties

The fundamental chemical and physical properties of C12FDG are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Synonyms | 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside | [1][3] |

| CAS Number | 138777-25-0 | [2][3] |

| Molecular Formula | C44H55NO16 | [2][3] |

| Molecular Weight | 853.9 g/mol | [2][3] |

| Purity | ≥95% | [3] |

| Appearance | Solid | [3] |

| Excitation Maximum | ~485-490 nm | [3][7] |

| Emission Maximum | ~514-530 nm | [3][5] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C, protect from light | [1] |

Mechanism of Action

C12FDG is a non-fluorescent molecule that becomes fluorescent upon enzymatic action. Its lipophilic nature, conferred by the twelve-carbon dodecanoyl chain, facilitates its passive diffusion across the plasma membrane of living cells.[2][8] Once inside the cell, the two β-D-galactopyranoside moieties are hydrolyzed by β-galactosidase. This enzymatic cleavage releases the fluorescein (B123965) molecule, which exhibits strong green fluorescence upon excitation.[2][3] The intensity of the fluorescence is directly proportional to the β-galactosidase activity within the cell.

Experimental Protocols

Detailed methodologies are crucial for the successful application of C12FDG in research. Below are protocols for preparing C12FDG solutions and for performing a fluorescent senescence-associated β-galactosidase assay.

Preparation of C12FDG Stock and Working Solutions

1. C12FDG Stock Solution (e.g., 20 mM):

-

Dissolve the C12FDG powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 20 mM.[4]

-

For example, to prepare a 20 mM stock solution from 1 mg of C12FDG (MW: 853.9 g/mol ), dissolve it in approximately 58.5 µL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] The stock solution is stable for up to 6 months at -80°C.[1]

2. C12FDG Working Solution (e.g., 33 µM):

-

On the day of the experiment, dilute the C12FDG stock solution in pre-warmed fresh culture media or phosphate-buffered saline (PBS) to the desired final concentration.[1][9] A commonly used concentration is 33 µM.[1]

-

The working solution should be prepared fresh and used immediately, ensuring it is protected from light.[1]

Fluorescent Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

This protocol is designed for the detection of SA-β-Gal activity in cultured cells using fluorescence microscopy or flow cytometry.

1. Cell Seeding:

-

Seed cells in an appropriate culture vessel (e.g., 6-well plates, 96-well plates) at a density that allows them to be sub-confluent on the day of the assay.[1]

-

Culture the cells overnight or as required by the specific experimental design.[1]

2. Induction of Senescence (if applicable):

-

Treat cells with an inducing agent (e.g., doxorubicin, etoposide) to induce senescence as per the experimental requirements.[4]

3. Cell Fixation:

-

Wash the cells once with PBS.[1]

-

Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in distilled water for 5 minutes at room temperature.[1]

-

Note: C12FDG has been reported to be sensitive to fixation and may leak out of cells, although some protocols utilize a fixation step.[5] Live-cell imaging is an alternative approach.

4. Staining with C12FDG:

-

Wash the fixed cells twice with PBS.

-

Add the freshly prepared C12FDG working solution to the cells.

-

Incubate for 1 to 2 hours at 37°C in a humidified incubator.[9] The incubation time may need to be optimized depending on the cell type and the level of β-galactosidase expression.

5. Visualization and Analysis:

-

For fluorescence microscopy , wash the cells with PBS and observe them using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation at ~490 nm and emission at ~525 nm).

-

For flow cytometry , after staining, detach the cells (e.g., using trypsin), wash them with PBS, and resuspend them in a suitable buffer for analysis.[4] Analyze the cell suspension on a flow cytometer, detecting the green fluorescence in the appropriate channel (e.g., FITC channel).

Applications in Research and Drug Development

C12FDG's ability to sensitively detect β-galactosidase activity makes it a versatile tool in several research areas:

-

Cellular Senescence Research: C12FDG is widely used to identify and quantify senescent cells in vitro and in tissue sections.[4] This is critical for studying aging, age-related diseases, and cancer.

-

Cancer Biology: Researchers utilize C12FDG to study therapy-induced senescence in cancer cells, a state that can impact tumor progression and treatment outcomes.[4]

-

Reporter Gene Assays: The lacZ gene, which encodes β-galactosidase, is a common reporter gene in molecular biology.[10][11] C12FDG can be used to measure lacZ expression with high sensitivity in transfected cells.

-

Drug Screening: In drug development, C12FDG-based assays can be employed to screen for compounds that modulate cellular senescence (senolytics or senomorphics).

Limitations and Alternatives

While C12FDG is a powerful tool, it is important to be aware of its limitations. One potential issue is the leakage of the fluorescent product from the cells over time, which can affect the accuracy of long-term experiments.[12] Additionally, its sensitivity to fixation methods requires careful optimization of experimental protocols.[5]

Alternative fluorescent substrates for β-galactosidase are available, such as Fluorescein di-β-D-galactopyranoside (FDG) and resorufin-based substrates, which may offer different properties regarding cell retention and spectral characteristics.[13] For instance, some newer generation probes have been developed to covalently bind to intracellular proteins upon cleavage, thereby improving cellular retention.[5]

Conclusion

5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG) is a robust and sensitive fluorogenic substrate for the detection of β-galactosidase activity in living cells. Its utility in identifying senescent cells has made it an indispensable tool in aging and cancer research. By understanding its core properties and adhering to optimized experimental protocols, researchers can effectively leverage C12FDG to gain valuable insights into various biological processes and to advance the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Dodecanoylaminofluorescein di-b-D-galactopyranoside | 138777-25-0 | ED03235 [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta Galactosidase Detection Kit (Fluorometric) (ab176721) | Abcam [abcam.com]

- 8. Invitrogen C12FDG (5-Dodecanoylaminofluorescein Di- -D-Galactopyranoside) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Microplate Assays for beta-Galactosidase Activity | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

- 13. interchim.fr [interchim.fr]

A Technical Guide to Fluorescent Substrates for Senescence-Associated β-Galactosidase (SA-β-Gal)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-Gal) at a suboptimal pH of 6.0.[1][2] This activity stems from the overexpression and accumulation of the lysosomal β-galactosidase enzyme (encoded by the GLB1 gene) within the enlarged lysosomes of senescent cells.[3][4]

While the traditional chromogenic substrate, X-Gal, produces a characteristic blue stain, it has notable limitations, including low sensitivity, incompatibility with live-cell imaging, and challenges in quantification.[5][6] Fluorescent substrates for SA-β-Gal have emerged as powerful alternatives, offering enhanced sensitivity, quantitative analysis through flow cytometry and fluorescence microscopy, and, in some cases, the ability to assay living cells.[2][6]

This technical guide provides an in-depth overview of the core fluorescent substrates for SA-β-Gal, detailing their mechanisms, quantitative properties, and experimental protocols for their application in research and drug development.

Mechanism of Action and Key Substrates

The fundamental principle behind fluorescent SA-β-Gal substrates is the enzymatic cleavage of a galactose moiety from a non-fluorescent or low-fluorescence molecule, which releases a highly fluorescent product. This fluorophore accumulates within the cell, allowing for detection and quantification.

The detection of SA-β-Gal activity is typically performed at pH 6.0. While the optimal pH for the lysosomal β-galactosidase is acidic (around 4.0-4.5), the significant overexpression of the enzyme in senescent cells allows for detectable activity at this suboptimal, near-neutral pH, which helps to distinguish it from the basal enzymatic activity in non-senescent cells.[7][8]

Below is a summary of commonly used fluorescent substrates for SA-β-Gal.

Quantitative Data of Fluorescent SA-β-Gal Substrates

For ease of comparison, the quantitative properties of several key fluorescent substrates are summarized in the table below.

| Substrate Name | Abbreviation | Excitation (nm) | Emission (nm) | Color | Key Features |

| 5-Dodecanoylaminofluorescein Di-β-D-Galactopyranoside | C12FDG | ~488 | ~523 | Green | Lipophilic, but can leak from cells; subject to interference from autofluorescence.[5][9][10] |

| 9H-(1,3-dichloro-9,9-dimethylacrin-2-one-7-yl) β-D-Galactopyranoside | DDAOG | ~646 | ~659 | Far-Red | Hydrolyzed product is DDAO; avoids autofluorescence in the green channel.[7][11][12] |

| CellEvent™ Senescence Green Probe | - | ~490 | ~514 | Green | Covalently binds to intracellular proteins upon cleavage, ensuring good retention.[1][9][13][14] |

| 4-Methylumbelliferyl β-D-galactopyranoside | 4-MUG | ~360-365 | ~445-465 | Blue | Hydrolyzed product is 4-MU; often used in cell lysate-based quantitative assays.[15][16][17][18][19] |

| Ratiometric Two-Photon Probe | SG1 | Two-Photon | 460 -> 540 | Blue to Yellow | Ratiometric detection provides more quantitative results by comparing two emission wavelengths.[20] |

Signaling Pathways Leading to Increased SA-β-Gal Activity

The increased SA-β-Gal activity in senescent cells is a direct consequence of increased lysosomal mass and the upregulation of the GLB1 gene. Several signaling pathways, often triggered by senescence-inducing stimuli like DNA damage or oncogene activation, converge to promote lysosomal biogenesis. Key regulators include the transcription factor EB (TFEB) and the mTOR pathway.[21][22]

Experimental Protocols

The following are generalized protocols for detecting SA-β-Gal activity using fluorescent substrates in cultured cells. Note: Optimal conditions (e.g., reagent concentrations, incubation times) may vary depending on the cell type and substrate used and should be determined empirically.

Protocol 1: In Situ SA-β-Gal Staining for Fluorescence Microscopy

This protocol is suitable for substrates like C12FDG, DDAOG, and CellEvent Senescence Green Probe.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 2-4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1-0.5% Triton X-100 in PBS)

-

Staining solution at pH 6.0 containing the fluorescent substrate (refer to manufacturer's recommendations for concentration)

-

(Optional) Lysosomal alkalinizing agent (e.g., 100 nM Bafilomycin A1)

-

(Optional) Nuclear counterstain (e.g., DAPI, Hoechst 33342)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Seed cells in a suitable culture vessel (e.g., chamber slides, 96-well plate) and culture until they reach the desired state of senescence.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with fixation solution for 3-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

(Optional) Permeabilization: If required for the substrate or for subsequent immunofluorescence, permeabilize the cells for 5-10 minutes at room temperature. Wash three times with PBS.

-

(Optional) Lysosomal Alkalinization: To enhance the signal, pre-incubate the cells with a lysosomal alkalinizing agent like Bafilomycin A1 for 30-60 minutes at 37°C. This step helps to raise the lysosomal pH closer to the optimal pH for the SA-β-Gal assay.

-

Staining: Prepare the staining solution at pH 6.0 containing the fluorescent substrate. Incubate the cells with the staining solution for 1-4 hours at 37°C in a non-CO2 incubator, protected from light.

-

Washing: Wash the cells twice with PBS.

-

(Optional) Counterstaining: Incubate with a nuclear counterstain for 5-10 minutes.

-

Washing: Wash once with PBS.

-

Imaging: Add fresh PBS to the wells and image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen substrate and counterstain.

Protocol 2: SA-β-Gal Detection by Flow Cytometry

This protocol is suitable for substrates like C12FDG and DDAOG for quantitative analysis of senescent cell populations.

Materials:

-

PBS

-

Cell detachment solution (e.g., Trypsin-EDTA or a gentler alternative)

-

Staining medium (e.g., serum-free culture medium)

-

Lysosomal alkalinizing agent (e.g., 100 nM Bafilomycin A1)

-

Fluorescent substrate (e.g., 20 µM DDAOG)

-

(Optional) Viability dye

-

Flow cytometer

Procedure:

-

Cell Culture and Detachment: Culture cells to induce senescence. Harvest the cells using a cell detachment solution.

-

Washing: Wash the cells by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending in PBS.

-

Lysosomal Alkalinization: Resuspend the cell pellet in staining medium containing the lysosomal alkalinizing agent (e.g., Bafilomycin A1). Incubate for 30-60 minutes at 37°C.

-

Staining: Add the fluorescent substrate to the cell suspension. Incubate for 1-2 hours at 37°C, protected from light.

-

Washing: Wash the cells twice with PBS to remove excess substrate.

-

(Optional) Viability Staining: Resuspend the cells in PBS containing a viability dye to exclude dead cells from the analysis.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen substrate.

Logical Relationships and Substrate Selection

The choice of a fluorescent substrate depends on the specific experimental needs, such as the instrumentation available and whether live-cell imaging is required.

Conclusion

Fluorescent substrates provide a sensitive, quantitative, and versatile method for the detection of SA-β-Gal activity, a gold-standard biomarker of cellular senescence. By offering significant advantages over traditional colorimetric methods, these tools are invaluable for researchers in aging biology, cancer research, and drug development. The selection of the appropriate substrate and the optimization of experimental protocols are critical for obtaining reliable and reproducible data. This guide provides a foundational understanding to aid in the successful application of these powerful fluorescent technologies.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. A Galactosidase-Activatable Fluorescent Probe for Detection of Bacteria Based on BODIPY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Far-red Fluorescent Senescence-associated β-Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Spectrum [DDAO] | AAT Bioquest [aatbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DDAO | TargetMol [targetmol.com]

- 12. Far-red Fluorescent Senescence-associated β-Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Invitrogen™ CellEvent™ Senescence Green Detection Kit | LabMart Limited [labmartgh.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Lysosomes in senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. TFEB‐dependent lysosome biogenesis is required for senescence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: C12FDG Staining for Live-Cell Imaging of Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and various age-related diseases. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1][2] C12FDG (5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside) is a fluorogenic substrate used for the detection of SA-β-gal activity in living cells.[3][4] This lipophilic, non-fluorescent molecule can readily cross the cell membrane.[5] Once inside, it is hydrolyzed by the overexpressed β-galactosidase in senescent cells, yielding a green fluorescent product that is retained within the cell, allowing for analysis by fluorescence microscopy or flow cytometry.[3][4] This method offers a sensitive and quantifiable alternative to the traditional colorimetric X-Gal staining, which requires cell fixation.[1][3]

Principle of the Assay

The C12FDG assay relies on the enzymatic activity of β-galactosidase, which is significantly upregulated in senescent cells.[1] The C12FDG substrate contains a lipophilic dodecanoyl moiety that facilitates its passage across the plasma membrane of live cells.[6] Inside the cell, β-galactosidase cleaves the two galactopyranoside groups from the C12FDG molecule. This hydrolysis releases the fluorophore, 5-dodecanoylaminofluorescein, which emits a strong green fluorescence upon excitation.[4] The fluorescent product accumulates within the cells, particularly in the lysosomes, allowing for the identification and quantification of senescent cells within a population.[3][7] To specifically detect SA-β-gal activity at pH 6.0, the acidic environment of lysosomes can be neutralized using agents like Bafilomycin A1 or Chloroquine.[2][7][8]

Caption: Mechanism of C12FDG for detecting cellular senescence.

Data Summary

The following tables summarize key quantitative parameters for the C12FDG staining protocol. Optimization may be required depending on the cell type and experimental conditions.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent |

| C12FDG | 20 mM[4][7] or 33 mM[9] | 33 µM (Recommended)[7][8][9] | DMSO |

| Bafilomycin A1 | 0.1 mM[7] | 100 nM[7] | DMSO |

| Chloroquine | 30 mM[8] | 300 µM[8] | Water |

| PETG (Reaction Stop) | 50 mM[8] | 1 mM[2][8] | Water |

| Hoechst 33342 (Counterstain) | 1 mg/mL | 1 µg/mL[9] | PBS |

Table 2: Incubation Times and Conditions

| Step | Duration | Temperature | Incubation Environment |

| Bafilomycin A1 / Chloroquine (Optional) | 30 - 60 minutes[7][8] | 37°C | 5% CO₂ Incubator |

| C12FDG Staining (Adherent Cells) | 60 - 120 minutes[2][7] | 37°C | 5% CO₂ Incubator |

| C12FDG Staining (Suspension Cells) | 15 - 30 minutes[8] | 37°C | 5% CO₂ Incubator |

Table 3: Fluorescence Microscopy Settings

| Fluorophore | Excitation (Ex) Wavelength | Emission (Em) Wavelength | Recommended Filter Set |

| C12FDG Product | ~488 nm[9] | ~523 nm[9] | FITC / Fluorescein[8] |

| Hoechst 33342 | ~360 nm[9] | ~460 nm[9] | DAPI |

Experimental Protocols

This protocol provides a step-by-step guide for staining live adherent cells with C12FDG. Modifications for suspension cells are noted. All steps involving C12FDG should be performed in the dark to prevent photobleaching.[10]

Materials Required

-

C12FDG (5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS)

-

Bafilomycin A1 (optional, for lysosomal pH neutralization)

-

Live-cell imaging compatible plates or dishes

-

Fluorescence microscope with appropriate filter sets

Protocol Steps

Caption: Experimental workflow for live-cell C12FDG staining.

1. Reagent Preparation a. C12FDG Stock Solution (20 mM): Dissolve C12FDG powder in high-quality DMSO to a final concentration of 20 mM.[7] Aliquot into small volumes and store protected from light at -20°C.[7] b. Bafilomycin A1 Stock Solution (0.1 mM): Dissolve Bafilomycin A1 powder in DMSO to a final concentration of 0.1 mM.[7] Aliquot and store at -20°C.[7] c. C12FDG Working Solution (33 µM): Immediately before use, dilute the 20 mM C12FDG stock solution into pre-warmed (37°C) fresh cell culture medium to a final concentration of 33 µM.[7][8] Ensure the solution is well-mixed. The working solution should be prepared fresh and protected from light.[9]

2. Cell Preparation a. Seed cells in live-cell imaging dishes or plates and culture overnight to allow for adherence and recovery. b. Ensure cells are healthy and not over-confluent, as stressed or confluent cells may exhibit higher endogenous β-galactosidase activity.[8]

3. Lysosomal pH Neutralization (Optional but Recommended) a. To increase the specificity for SA-β-gal, treat the cells with a lysosomal pH neutralizing agent. b. Remove the culture medium and replace it with fresh, pre-warmed medium containing 100 nM Bafilomycin A1.[7] c. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.[7]

4. C12FDG Staining a. Following the optional Bafilomycin A1 incubation, remove the medium. For protocols without pH neutralization, simply remove the standard culture medium. b. Wash the cells twice with pre-warmed PBS.[7] c. Add the freshly prepared 33 µM C12FDG working solution to the cells. d. Incubate for 1 to 2 hours at 37°C in a 5% CO₂ incubator.[2][7] Incubation time may need optimization.

- For Suspension Cells: Centrifuge cells (e.g., 300 x g for 5 min), remove the supernatant, and gently resuspend in the C12FDG working solution.[7][8] Incubate for 15-30 minutes.[8]

5. Imaging a. After incubation, remove the C12FDG solution and wash the cells twice with PBS to remove excess substrate. b. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. c. Immediately image the cells using a fluorescence microscope equipped for live-cell imaging. d. Acquire images using a FITC/GFP filter set (Excitation ~488 nm, Emission ~523 nm).[9] If a nuclear counterstain like Hoechst 33342 was used, also acquire images using a DAPI filter set.[9]

Troubleshooting and Considerations

-

High Background Fluorescence: This may indicate spontaneous hydrolysis of the C12FDG substrate.[8] Ensure the working solution is made fresh and that stock solutions have been stored correctly. Alternatively, reduce the C12FDG concentration (e.g., to 5-15 µM) or the incubation time.[8]

-

Weak Signal: Senescence may not be fully induced, or the cell type may have low β-galactosidase activity. Ensure the use of positive controls. The signal can be enhanced by neutralizing lysosomal pH with Bafilomycin A1.[2][7]

-

Cell Type Variability: The protocol may require optimization for different cell types. Some primary cells may not be suitable for this assay.[6]

-

Phototoxicity: Minimize the exposure of cells to excitation light to avoid phototoxicity and photobleaching during time-lapse imaging.

-

Probe Leakage: C12FDG can leak out of cells over time, which is a known drawback of the probe.[1][5] Imaging should be performed promptly after staining.

References

- 1. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. A Sensitive Method to Quantify Senescent Cancer Cells [jove.com]

- 4. telomer.com.tr [telomer.com.tr]

- 5. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. biocompare.com [biocompare.com]

- 7. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Application Notes: Quantifying Senescence in Cancer Cell Lines using C12FDG

References

- 1. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. telomer.com.tr [telomer.com.tr]

- 5. Flow Cytometry-based Method for Efficient Sorting of Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key elements of cellular senescence involve transcriptional repression of mitotic and DNA repair genes through the p53-p16/RB-E2F-DREAM complex | Aging [aging-us.com]

Detecting Cellular Senescence in Tissue Cryosections Using C12FDG

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related pathologies and is a key area of investigation in drug development. A hallmark of senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-Gal), a lysosomal enzyme. The C12FDG assay offers a sensitive, fluorescence-based method for detecting SA-β-Gal activity, providing a quantitative alternative to the traditional colorimetric X-Gal staining. This document provides detailed application notes and protocols for the use of 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) to identify senescent cells in tissue cryosections.

Principle of the C12FDG Assay

The C12FDG assay relies on a fluorogenic substrate to detect SA-β-Gal activity.[1][2][3] C12FDG is a lipophilic, membrane-permeable molecule that is non-fluorescent.[2][3] Once inside the cell, the galactosyl residues of C12FDG are cleaved by the β-galactosidase enzyme, which is highly active at a suboptimal pH of 6.0 in senescent cells.[3][4][5] This enzymatic cleavage produces a green fluorescent product that can be detected by fluorescence microscopy or flow cytometry.[1][3] The lipophilic nature of the cleaved product helps to retain it within the cell, allowing for visualization and quantification.[3][4]

Quantitative Data Summary

The C12FDG assay provides a more sensitive and quantitative measure of SA-β-Gal activity compared to the traditional X-Gal method.[3][5]

| Parameter | C12FDG Assay | X-Gal Staining | References |

| Detection Method | Fluorescence | Colorimetric (Blue Precipitate) | [1][6] |

| Quantification | Quantitative (Median Fluorescence Intensity, Percentage of Positive Cells) | Semi-quantitative (Counting Stained Cells) | [7][8] |

| Sensitivity | High | Moderate | [1][2] |

| Time to Result | 4-8 hours | Several hours to a day | [5] |

| Live Cell Imaging | Yes | No (Requires cell fixation) | [4][6] |

| Fixation Compatibility | Sensitive to fixation; can cause redistribution of the fluorescent product | Requires fixation | [6][8][9] |

| Multiplexing | Possible with other fluorescent probes in live cells | Limited | [4] |

Experimental Protocols

I. Preparation of Reagents

-

C12FDG Stock Solution (10 mM): Dissolve 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Bafilomycin A1 Stock Solution (100 µM): Dissolve Bafilomycin A1 in DMSO to a final concentration of 100 µM. Aliquot and store at -20°C.

-

Staining Buffer (pH 6.0): Prepare a buffer containing 40 mM citric acid and 150 mM sodium phosphate, and adjust the pH to 6.0.

-

Fixation Solution (Optional, for endpoint analysis): 2% paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

-

Mounting Medium with DAPI: A commercially available or self-prepared mounting medium containing a nuclear counterstain like DAPI.

II. Tissue Cryosection Preparation

-

Freshly dissect the tissue of interest and embed it in Optimal Cutting Temperature (OCT) compound.

-

Snap-freeze the embedded tissue in isopentane (B150273) cooled with liquid nitrogen. Store blocks at -80°C until sectioning.

-

Using a cryostat, cut tissue sections at a thickness of 4-10 µm.

-

Mount the sections onto pre-coated microscope slides (e.g., SuperFrost Plus).

-

Allow the sections to air dry for 30-60 minutes at room temperature.

III. C12FDG Staining Protocol for Tissue Cryosections

-

Lysosomal Alkalinization (Optional but Recommended): To enhance the detection of SA-β-Gal activity at pH 6.0, pretreat the tissue sections with 100 nM Bafilomycin A1 in pre-warmed culture medium or PBS for 1 hour at 37°C in a humidified chamber.[3] This step helps to increase the lysosomal pH to the optimal range for the assay.[3]

-

C12FDG Incubation: Prepare a working solution of 33 µM C12FDG in the Staining Buffer (pH 6.0).[10]

-

Remove the Bafilomycin A1 solution (if used) and apply the C12FDG working solution to the tissue sections, ensuring complete coverage.

-

Incubate the slides for 1-2 hours at 37°C in a dark, humidified chamber.[10]

-

Washing: Gently wash the sections twice with PBS for 5 minutes each to remove excess C12FDG.

-

(Optional) Fixation: For endpoint analysis, fix the sections with 2% PFA in PBS for 10 minutes at room temperature. Note that fixation can sometimes cause the fluorescent product to redistribute.[8]

-

Nuclear Counterstaining: If the tissue was not fixed, proceed directly to mounting. If fixed, wash twice with PBS and then apply a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging: Immediately image the sections using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission ~490/515 nm).

Visualization of Pathways and Workflows

References

- 1. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Detection of Cell Senescence for Flow Cytometry and Imaging Applications | AAT Bioquest [aatbio.com]

- 3. telomer.com.tr [telomer.com.tr]

- 4. biocompare.com [biocompare.com]

- 5. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

- 7. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation and Use of C12FDG for β-Galactosidase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12FDG (5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside) is a lipophilic, non-fluorescent substrate for β-galactosidase.[1][2] Its ability to readily cross cell membranes makes it an effective tool for detecting β-galactosidase activity in living cells.[3][4] Upon enzymatic cleavage by β-galactosidase, C12FDG releases a fluorescent product that is retained within the cell, allowing for the quantification of enzyme activity through methods such as fluorescence microscopy and flow cytometry.[3][5] This makes C12FDG a valuable probe for various applications, including the detection of cellular senescence, a key process in aging and age-related diseases.[6][7]

Data Presentation

Table 1: C12FDG Stock Solution Recommendations

| Parameter | Recommendation | Source(s) |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][8] |

| Concentration | 16.5 mM - 33 mM | [1][9] |

| Storage Temperature | -20°C or -80°C | [1][10] |

| Storage Duration | Up to 6 months at -80°C, 1 month at -20°C | [1] |

| Handling | Aliquot to avoid repeated freeze-thaw cycles; protect from light. | [1] |

Table 2: C12FDG Working Solution and Assay Parameters

| Parameter | Recommendation | Source(s) |

| Typical Working Concentration | 33 µM | [1][7][8] |

| Dilution Buffer | Pre-warmed fresh culture media or PBS (pH 6.0 for senescence assays) | [1][8] |

| Incubation Time | 10 minutes - 2 hours | [1][7][8] |

| Incubation Temperature | 37°C | [8] |

| Excitation Wavelength | ~488 nm | [1][2] |

| Emission Wavelength | ~523 nm | [1][2] |

Signaling Pathway

The enzymatic reaction of C12FDG is a straightforward process. The non-fluorescent C12FDG molecule is taken up by the cell and subsequently cleaved by the enzyme β-galactosidase. This cleavage releases the fluorophore, which then emits a green fluorescent signal upon excitation.

Caption: C12FDG is enzymatically converted by β-galactosidase into a fluorescent product.

Experimental Protocols

Protocol 1: Preparation of C12FDG Stock and Working Solution

This protocol details the steps for preparing a C12FDG stock solution from a solid powder and its subsequent dilution to a working solution.

Materials:

-

C12FDG powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Pre-warmed fresh cell culture medium or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution Preparation (e.g., 20 mM):

-

To prepare a 20 mM stock solution, dissolve the C12FDG powder in DMSO.[8] For example, to prepare 100 µL of a 20 mM stock, dissolve the appropriate amount of C12FDG powder in 100 µL of DMSO.

-

Vortex thoroughly to ensure the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.[1]

-

-

Working Solution Preparation (e.g., 33 µM):

-

Thaw a single aliquot of the C12FDG stock solution at room temperature.

-

Dilute the stock solution in pre-warmed fresh cell culture medium or a suitable buffer (e.g., PBS, pH 6.0 for senescence assays) to a final concentration of 33 µM.[1][8] For example, to prepare 1 mL of a 33 µM working solution from a 20 mM stock, add 1.65 µL of the stock solution to 998.35 µL of the desired buffer.

-

The working solution should be prepared fresh immediately before use and protected from light.[1]

-

Protocol 2: Live-Cell Staining for β-Galactosidase Activity

This protocol is designed for the detection of β-galactosidase activity in live cells, which is particularly useful for subsequent analysis by flow cytometry.

Materials:

-

Cells cultured in appropriate vessels (e.g., 6-well plates, 96-well plates)

-

C12FDG working solution (33 µM)

-

Phosphate-Buffered Saline (PBS)

-

Optional: Bafilomycin A1 (for lysosomal alkalinization in senescence assays)

Procedure:

-

Cell Preparation:

-

Seed cells in the desired culture vessel and grow to the desired confluency. For senescence assays, cells are typically seeded 24 hours prior to the experiment.[8]

-

-

Optional: Lysosomal Alkalinization (for Senescence-Associated β-Galactosidase Assay):

-

C12FDG Staining:

-

Add the C12FDG working solution to the cells.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator.[8]

-

-

Cell Harvesting and Analysis:

-

For adherent cells, wash twice with PBS, then harvest using a suitable method like trypsinization.

-

For suspension cells, centrifuge at 300 x g for 5 minutes at 4°C and wash twice with PBS.

-

Resuspend the cell pellet in cold PBS at a concentration of approximately 10^6 cells/mL.[8]

-

Analyze the cells immediately by flow cytometry, using an excitation wavelength of ~488 nm and an emission filter of ~523 nm.

-

Experimental Workflow

The overall workflow for a typical C12FDG assay involves several key stages, from initial sample preparation to final data acquisition and analysis.

Caption: A generalized workflow for using C12FDG to detect β-galactosidase activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. biocompare.com [biocompare.com]

- 4. C12FDG [5-Dodecanoylaminofluorescein Di-β-D-Galactopyranoside] [myskinrecipes.com]

- 5. Detection of senescence-associated β-galactosidase activity [bio-protocol.org]

- 6. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C12FDG | TargetMol [targetmol.com]

- 8. A Sensitive Method to Quantify Senescent Cancer Cells [jove.com]

- 9. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C12FDG (5-Dodecanoylaminofluorescein di-β-D-galactopyranoside) (CAS 138777-25-0) | Abcam [abcam.com]

- 11. telomer.com.tr [telomer.com.tr]

Application Notes and Protocols for Staining Endothelial Cells with C12FDG

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorogenic substrate 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG) to stain endothelial cells. This technique is primarily employed for the detection of senescence-associated β-galactosidase (SA-β-Gal) activity, a key biomarker of cellular senescence.

Introduction

C12FDG is a lipophilic, non-fluorescent substrate that can readily permeate the cell membrane. Within the cell, it is hydrolyzed by the lysosomal enzyme β-galactosidase, yielding a green fluorescent product that can be visualized and quantified using fluorescence microscopy or flow cytometry.[1][2][3] In senescent cells, an increase in lysosomal mass and elevated β-galactosidase activity at a suboptimal pH of 6.0 allows for their specific detection.[1][4][5] This method offers a sensitive, fluorescence-based alternative to the traditional colorimetric X-gal staining.[1][4]

Quantitative Data Summary

The optimal concentration of C12FDG can vary depending on the specific endothelial cell type, experimental conditions, and the sensitivity of the detection instrument. The following table summarizes C12FDG concentrations used in various studies for staining different cell types, including endothelial cells.

| Cell Type(s) | C12FDG Stock Solution | C12FDG Working Concentration | Incubation Time | Pre-treatment | Reference(s) |

| Human Endothelial Cells, Human Fibroblasts | Not Specified | 10 µM | 2 hours | Not Specified | [6] |

| Human Endothelial Cells (HUAECs, HUVECs, HCAECs) | Not Specified | Not Specified | 2-3 hours | Bafilomycin A1 or incubation without CO2 to achieve pH 6 | [7] |

| General Protocol for Animal Cells | 33 mM in DMSO | 33 µM | 10 minutes | Not Specified | [8] |

| General Protocol for Live Cells | 20 mM in DMSO | 33 µM | 2 hours | 100 nM Bafilomycin A1 for 1 hour | [2][5] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 6.5 µM | 1 hour | 100 nM Bafilomycin A1 for 1 hour | [9] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 30 µM | 1 hour | 100 nM Bafilomycin A1 for 1 hour | [9] |

| Mouse Islet Cells | 16.5 mM | Not Specified | 1 hour | Not Specified | [10] |

Note: It is highly recommended to perform a titration experiment to determine the optimal C12FDG concentration for your specific endothelial cell line and experimental setup.

Experimental Protocols

This section provides a detailed protocol for staining endothelial cells with C12FDG for the detection of cellular senescence.

Materials

-

5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium appropriate for the endothelial cells

-

Bafilomycin A1 (optional, for enhancing detection of SA-β-Gal)

-

Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in distilled water) - Note: C12FDG staining is sensitive to fixation and is best performed on live cells.[11] If fixation is required, it should be done before staining.

-

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Equipment

-

Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~488/523 nm for C12FDG)[8]

-

or Flow cytometer with a blue laser (488 nm)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol for Fluorescence Microscopy

-

Cell Seeding: Seed endothelial cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and culture overnight or until they reach the desired confluency.

-

Induction of Senescence (if applicable): Treat cells with the desired stimulus to induce senescence (e.g., replicative exhaustion, drug treatment). Include a non-senescent control group.

-

Preparation of C12FDG Stock Solution: Prepare a 20 mM or 33 mM stock solution of C12FDG in high-quality, anhydrous DMSO.[2][8][12] Aliquot and store at -20°C or -80°C, protected from light and moisture.[8]

-

Preparation of C12FDG Working Solution: Immediately before use, dilute the C12FDG stock solution to the desired final working concentration (e.g., 33 µM) in pre-warmed PBS or cell culture medium.[2][8] Protect the working solution from light.

-

Lysosomal Alkalinization (Optional but Recommended for SA-β-Gal): To specifically detect SA-β-Gal activity at pH 6.0, pre-treat the cells with 100 nM Bafilomycin A1 in fresh cell culture medium for 1 hour at 37°C.[2][5] This step helps to increase the lysosomal pH.

-

Staining:

-

Remove the culture medium from the cells.

-

If Bafilomycin A1 was used, add the C12FDG working solution directly to the medium.

-

If not using Bafilomycin A1, wash the cells once with PBS.

-

Add the C12FDG working solution to the cells.

-

Incubate for 10 minutes to 2 hours at 37°C in a CO2 incubator, protected from light.[2][8] The optimal incubation time should be determined empirically.

-

-

Washing: Remove the C12FDG staining solution and wash the cells two to three times with PBS.[8]

-

Nuclear Counterstaining (Optional): Incubate cells with a Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature to visualize the nuclei.[8]

-

Imaging: Immediately image the live cells using a fluorescence microscope. For C12FDG, use a standard FITC filter set (excitation ~480 nm, emission ~535 nm).[8] For Hoechst, use a DAPI filter set (excitation ~360 nm, emission ~460 nm).[8]

Protocol for Flow Cytometry

-

Cell Preparation: Culture and treat endothelial cells as described for microscopy.

-

Harvesting: Detach adherent cells using a gentle cell dissociation reagent (e.g., TrypLE, Accutase). Avoid using trypsin if possible, as it may affect cell surface proteins. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Lysosomal Alkalinization (Optional): Resuspend the cell pellet in fresh culture medium containing 100 nM Bafilomycin A1 and incubate for 1 hour at 37°C.[2]

-

Staining: Add C12FDG working solution (e.g., final concentration of 33 µM) to the cell suspension and incubate for 1 to 2 hours at 37°C, protected from light.[2]

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[2]

-

Resuspension: Resuspend the final cell pellet in cold PBS or a suitable FACS buffer.[2]

-

Analysis: Analyze the cell suspension on a flow cytometer. Use a 488 nm laser for excitation and detect the green fluorescence in the appropriate channel (typically FITC or GFP channel).

Visualization of Experimental Workflow and Underlying Principle

C12FDG Staining Workflow

Caption: Experimental workflow for C12FDG staining of endothelial cells.

Principle of C12FDG Action in Senescent Cells

Caption: Mechanism of C12FDG fluorescence in senescent cells.

Important Considerations and Troubleshooting

-

Cell Viability: C12FDG staining is intended for live cells. Ensure high cell viability throughout the experiment, as dead cells may show non-specific fluorescence.

-

Leakage: The fluorescent product of C12FDG can leak out of cells over time.[4] Therefore, imaging or analysis should be performed promptly after staining and washing.

-

Fixation: Post-staining fixation is generally not recommended as it can compromise the signal.[7] If fixation is necessary for subsequent immunofluorescence, it should be performed before C12FDG staining, and the protocol may require optimization.

-

pH Sensitivity: The detection of SA-β-Gal is optimal at a pH of 6.0.[7] Without lysosomal alkalinization using agents like Bafilomycin A1, β-galactosidase activity in non-senescent cells at the normal lysosomal pH of ~4.5 might lead to a background signal.

-

Controls: Always include appropriate controls:

-

Unstained cells: To determine background autofluorescence.

-

Non-senescent (young) cells: To establish the baseline C12FDG signal.

-

Positive control (senescent cells): To confirm the staining procedure is working.

-

-

Variability: Some studies have reported that C12FDG may not work effectively in all cell types.[7] It is crucial to validate the assay for your specific endothelial cell model. If issues arise, comparing results with the traditional X-gal staining method is advisable.[7]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Detection of Cell Senescence for Flow Cytometry and Imaging Applications | AAT Bioquest [aatbio.com]

- 4. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

- 5. telomer.com.tr [telomer.com.tr]

- 6. researchgate.net [researchgate.net]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. A Sensitive Method to Quantify Senescent Cancer Cells [jove.com]

Application Notes and Protocols for C12FDG in Cellular Senescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and various age-related diseases. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) is a lipophilic, fluorogenic substrate used for the detection of SA-β-gal activity in living cells. Upon entry into the cell, C12FDG is hydrolyzed by β-galactosidase, yielding a fluorescent product that can be quantified by flow cytometry or fluorescence microscopy, providing a sensitive method for identifying and quantifying senescent cells.[1][2][3]

The accuracy of senescence detection using C12FDG is critically dependent on optimized incubation parameters, primarily time and temperature. This document provides detailed application notes and protocols to guide researchers in achieving reliable and reproducible results.

Factors Influencing C12FDG Assay Accuracy

Several factors can influence the outcome of the C12FDG assay. Careful consideration of these parameters is crucial for obtaining accurate and consistent data.

-

C12FDG Concentration: The optimal concentration of C12FDG can be cell-type dependent and should be determined empirically. However, a common starting point is 33 µM.[4][5]

-

Incubation Time: The duration of incubation with C12FDG directly impacts the fluorescent signal intensity. Insufficient incubation can lead to weak signals, while prolonged incubation might result in increased background fluorescence.

-

Incubation Temperature: Assays are typically performed at 37°C to ensure optimal enzyme activity.[1][5][6]

-

Lysosomal pH: SA-β-gal activity is optimally detected at pH 6.0.[7][8] Some protocols recommend the use of agents like bafilomycin A1 to raise the acidic pH of lysosomes to this level, thereby increasing the specificity for SA-β-gal.[1][2][9]

-

Cellular Health: The viability and overall health of the cells can affect substrate uptake and enzyme activity. It is important to handle cells gently and ensure they are in a healthy state before starting the assay.

Quantitative Data Summary

The following table summarizes the range of incubation times and C12FDG concentrations reported in various protocols for the detection of SA-β-gal activity.

| Parameter | Reported Range | Common Starting Point | Notes |

| C12FDG Working Concentration | 6.5 µM - 33 µM | 33 µM | Optimization for specific cell types is recommended.[4][6] |

| Incubation Time | 10 minutes - 2 hours | 1 - 2 hours | Shorter times may be sufficient for microscopy, while longer times are often used for flow cytometry.[1][2][4][5][6] |

| Incubation Temperature | 37°C | 37°C | Standard cell culture incubation temperature to maintain optimal enzyme function.[1][5][6] |

| Bafilomycin A1 Pre-treatment | 1 hour | 1 hour | Used to increase lysosomal pH to 6.0 for enhanced SA-β-gal specificity.[1][2] |

Experimental Protocols

Protocol 1: Flow Cytometry-Based Detection of Senescent Cells

This protocol is designed for the quantitative analysis of senescent cells within a population using flow cytometry.

Materials:

-

Bafilomycin A1 (optional, stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 6.0

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. Induce senescence using appropriate methods if required.

-

(Optional) Lysosomal pH Alkalinization:

-

C12FDG Staining:

-

Prepare the C12FDG working solution by diluting the stock solution in pre-warmed fresh culture medium or PBS (pH 6.0) to a final concentration of 33 µM (optimization may be required).[1][4]

-

Remove the medium (containing bafilomycin A1, if used) and add the C12FDG working solution to the cells.

-

Incubate for 1 to 2 hours at 37°C in a 5% CO₂ incubator, protected from light.[1][2]

-

-

Cell Harvesting and Washing:

-

For adherent cells, wash twice with PBS and then detach using a gentle cell dissociation reagent (e.g., trypsin). Neutralize the dissociation reagent with culture medium. For suspension cells, proceed to the next step.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with cold PBS.[1]

-

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in cold PBS or a suitable FACS buffer.

-

Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm excitation) and emission filter (e.g., 523 nm) for fluorescein.[4]

-

Use unstained senescent cells and C12FDG-stained non-senescent cells as controls to set the gates for positive and negative populations.[10]

-

Protocol 2: Fluorescence Microscopy-Based Detection of Senescent Cells

This protocol is suitable for the qualitative or semi-quantitative visualization of senescent cells.

Materials:

-

C12FDG (stock solution in DMSO)

-

PBS, pH 6.0

-

Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

-

Fixation:

-

Wash cells once with PBS.

-

Fix the cells with fixation solution for 5 minutes at room temperature.[4]

-

-

Washing: Wash the cells twice with PBS.[4]

-

C12FDG Staining:

-

Nuclear Staining (Optional):

-

Wash the cells with PBS.

-

Incubate with a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.[4]

-

-

Imaging:

-

Wash the cells twice with PBS.

-

Add fresh PBS to the cells and image immediately using a fluorescence microscope with appropriate filters for C12FDG (green fluorescence) and the nuclear stain (blue fluorescence).[4]

-

Visualizations

Caption: C12FDG mechanism of action in senescent cells.

References

- 1. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]